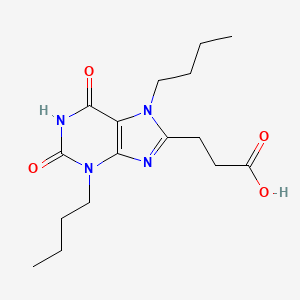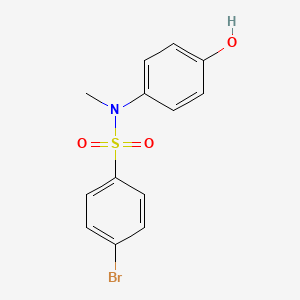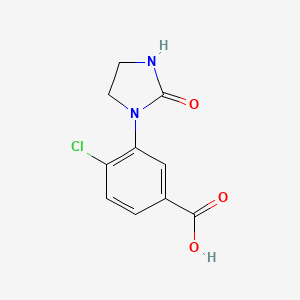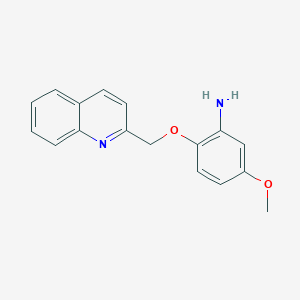
3-(3,7-dibutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3,7-dibutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid” is a chemical compound with the CAS Number: 1000932-99-9 . It has a molecular weight of 336.39 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N4O4/c1-3-5-9-19-11(7-8-12(21)22)17-14-13(19)15(23)18-16(24)20(14)10-6-4-2/h3-10H2,1-2H3,(H,21,22)(H,18,23,24) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.39 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.科学研究应用
3DBDOPA has been studied extensively due to its potential applications in scientific research. It has been used as a tool to study the function of enzymes, to investigate the structure of proteins, and to study the mechanism of drug action. It has also been used to study the regulation of gene expression, to investigate the structure and function of DNA, and to study the mechanism of signal transduction.
作用机制
3DBDOPA acts as a competitive inhibitor of the enzyme adenylate cyclase, which is responsible for the synthesis of cyclic adenosine monophosphate (cAMP). Inhibition of this enzyme results in decreased levels of cAMP, which in turn leads to a decrease in the activity of other enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
3DBDOPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can lead to changes in gene expression and cell growth. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, which can lead to changes in energy metabolism. Additionally, 3DBDOPA has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
3DBDOPA has several advantages when used in laboratory experiments. It is a relatively low-cost compound, and it is easy to synthesize. Additionally, it is a potent inhibitor of enzymes involved in signal transduction pathways, and it has been shown to have a variety of biochemical and physiological effects. However, 3DBDOPA also has some limitations. It is a relatively unstable compound, and it can be difficult to synthesize in large quantities. Additionally, it is not always easy to control the concentration of the compound in experiments, as it can be easily degraded.
未来方向
The potential future directions for 3DBDOPA are numerous. It could be used to study the regulation of gene expression and to investigate the mechanisms of drug action. Additionally, it could be used to study the structure and function of proteins, and to investigate the role of signal transduction pathways in disease. Additionally, 3DBDOPA could be used to study the structure and function of DNA, and to investigate the role of enzymes in metabolism. Finally, 3DBDOPA could be used to investigate the role of signal transduction pathways in development and aging.
合成方法
3DBDOPA can be synthesized from the reaction of 3,7-dibutyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl chloride with sodium propanoate in an aqueous solution. This reaction yields 3DBDOPA in a yield of 97%. The reaction can be further optimized by using a higher concentration of the reactants, a longer reaction time, or a higher temperature.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
3-(3,7-dibutyl-2,6-dioxopurin-8-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-3-5-9-19-11(7-8-12(21)22)17-14-13(19)15(23)18-16(24)20(14)10-6-4-2/h3-10H2,1-2H3,(H,21,22)(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYGSIFVWFYKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)
![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)




![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)
![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)